

Determining ¹²⁵Te Chemical Shifts in Novel Compounds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application NoteIntroduction to ¹²⁵Te NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the 125 Te isotope is a powerful analytical technique for the structural elucidation of novel tellurium-containing compounds, which are of growing interest in materials science and pharmaceutical development. The 125 Te nucleus possesses a spin of $\frac{1}{2}$, making it suitable for high-resolution NMR studies. A key parameter obtained from a 125 Te NMR spectrum is the chemical shift (δ), which is highly sensitive to the local electronic environment of the tellurium atom. This sensitivity provides invaluable insights into molecular structure, bonding, and oxidation states.[1][2]

The ¹²⁵Te chemical shifts span a very wide range, typically over 5000 ppm, which allows for the fine discrimination of subtle structural differences.[3] The reference standard commonly used for ¹²⁵Te NMR is neat dimethyl telluride (Me₂Te), with its chemical shift set to 0 ppm.[1][3]

Factors Influencing ¹²⁵Te Chemical Shifts

The chemical shift of a ¹²⁵Te nucleus is primarily governed by the electronic structure surrounding it. Understanding the factors that influence these shifts is crucial for the accurate interpretation of spectra and the characterization of novel compounds.

- Electronic Effects of Substituents: The nature of the atoms or groups (X and R in an X-Te-R motif) bonded to the tellurium atom has the most significant impact on the ¹²⁵Te chemical shift. Electronegative substituents tend to deshield the tellurium nucleus, causing a downfield shift (higher ppm values).[3][4] The variation in chemical shifts is largely due to the magnetic coupling of the tellurium p-character lone pair with antibonding orbitals.[5]
- Oxidation State of Tellurium: The oxidation state of the tellurium atom markedly affects the chemical shift. Higher oxidation states generally result in a downfield shift.
- Relativistic Effects: Due to the heavy nature of the tellurium atom, relativistic effects play a
 substantial role in determining the chemical shift, accounting for as much as 20-25% of the
 total calculated value.[6] Accurate theoretical calculations of ¹²⁵Te chemical shifts must
 incorporate these effects.
- Solvent and Vibrational Effects: The solvent in which the sample is dissolved and molecular vibrations can also influence the ¹²⁵Te chemical shift, with corrections estimated to be around 8% and 6%, respectively.[6]
- Secondary Interactions: Non-covalent interactions and other secondary interactions within the molecule can perturb the energy of the antibonding orbitals involved in the magnetic shielding of the tellurium nucleus, thus affecting the chemical shift.[5]

Computational Analysis of 125Te Chemical Shifts

Given the complexity of factors influencing ¹²⁵Te chemical shifts, computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and interpreting experimental data.[5][6] Accurate calculations require the inclusion of relativistic effects, as well as considerations for solvent and vibrational contributions.[6] The PBE0 exchange-correlation functional has been shown to provide good agreement between calculated and experimental ¹²⁵Te chemical shifts.[6]

Data Presentation

The following table summarizes the approximate ¹²⁵Te NMR chemical shift ranges for various classes of organotellurium compounds, referenced to Me₂Te.

Class of Organotellurium Compound	Approximate ¹²⁵ Te Chemical Shift Range (ppm)
Dialkyl Tellurides (R2Te)	-50 to 500
Diaryl Tellurides (Ar ₂ Te)	300 to 700
Alkyl Aryl Tellurides (RTeAr)	150 to 600
Telluroesters (R-C(O)-TeR')	500 to 800
Diorganotellurium Dihalides (R2TeX2)	800 to 1300
Telluroxides (R ₂ TeO)	800 to 1100
Tellurones (R ₂ TeO ₂)	1100 to 1300
Inorganic Tellurium Compounds	-1400 to 3400

Note: These ranges are approximate and can vary depending on the specific substituents and experimental conditions.

Experimental Protocols Sample Preparation

Proper sample preparation is critical for obtaining high-quality ¹²⁵Te NMR spectra.

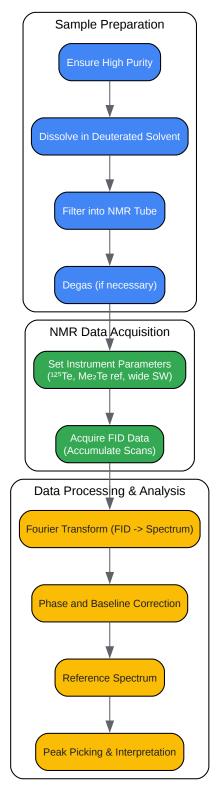
- Sample Purity: Ensure the sample is of high purity to avoid interference from paramagnetic impurities, which can cause significant line broadening.
- Solvent Selection: Use high-purity, deuterated solvents to provide a field-frequency lock for the NMR spectrometer.[7] Common solvents include CDCl₃, DMSO-d₆, and C₆D₆. The choice of solvent can influence the chemical shift, so it should be reported with the data.
- Sample Concentration: The required sample concentration depends on the natural abundance of ¹²⁵Te (7.07%) and the sensitivity of the NMR instrument. A higher concentration is generally better, typically in the range of 10-50 mg dissolved in 0.5-0.7 mL of solvent.

- NMR Tubes: Use clean, high-quality 5 mm NMR tubes. Avoid any scratches or defects that could degrade the spectral resolution.
- Filtration: The sample solution must be free of any solid particles. Filter the solution through a pipette with a cotton or glass wool plug directly into the NMR tube to remove any suspended material.[8]
- Degassing: For samples sensitive to oxygen, degassing using the freeze-pump-thaw technique may be necessary to prevent signal broadening.

NMR Instrument Parameters

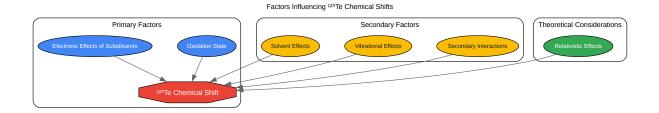
The following are general guidelines for setting up a ¹²⁵Te NMR experiment. Optimal parameters may vary depending on the spectrometer and the specific compound.

- Nucleus: 125Te
- Reference: Neat Dimethyl Telluride (Me₂Te) as an external reference (δ = 0 ppm).
- Pulse Program: A standard single-pulse experiment is typically sufficient.
- Acquisition Time (AT): 0.5 1.0 seconds.
- Relaxation Delay (D1): 1 5 seconds. A longer delay may be necessary for nuclei with long
 T₁ relaxation times.
- Pulse Width (P1): A 90° pulse should be calibrated for each sample.
- Spectral Width (SW): A wide spectral width of at least 6000 ppm is recommended to cover the entire range of possible ¹²⁵Te chemical shifts.
- Number of Scans (NS): Due to the low natural abundance and moderate sensitivity of ¹²⁵Te, a large number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.
- Temperature: Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent.


Data Processing

- Fourier Transform: Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio before Fourier transformation.
- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Reference the spectrum to the external Me₂Te standard.
- Peak Picking and Integration: Identify and integrate the peaks of interest.

Visualizations



Click to download full resolution via product page

Caption: Workflow for ¹²⁵Te Chemical Shift Determination.

Click to download full resolution via product page

Caption: Key Factors Affecting 125Te Chemical Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (Te) Tellurium NMR [chem.ch.huji.ac.il]
- 2. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding 125Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 8. NMR Chemical Shift Values Table Chemistry Steps [chemistrysteps.com]

• To cite this document: BenchChem. [Determining ¹²⁵Te Chemical Shifts in Novel Compounds: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080016#determining-125te-chemical-shifts-in-novel-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com